![molecular formula C19H24N2O4S B3443646 N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3443646.png)
N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide
説明
N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 49823, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the neurokinin-1 (NK1) receptor, which is a G protein-coupled receptor that is involved in pain perception, inflammation, and anxiety. The purpose of
作用機序
The mechanism of action of CGP 49823 is based on its selective inhibition of the N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide receptor, which is primarily expressed in the central and peripheral nervous systems. This receptor is activated by the neuropeptide substance P, which is released in response to noxious stimuli and contributes to the development and maintenance of pain, inflammation, and anxiety. By blocking the N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide receptor, CGP 49823 reduces the effects of substance P and thereby reduces pain perception, inflammation, and anxiety.
Biochemical and Physiological Effects:
CGP 49823 has been shown to have several biochemical and physiological effects, including the reduction of substance P release, the inhibition of inflammatory cytokine production, and the modulation of neuronal excitability. In addition, this compound has been shown to have a favorable pharmacokinetic profile, including good oral bioavailability, low toxicity, and high plasma protein binding.
実験室実験の利点と制限
One of the main advantages of CGP 49823 for lab experiments is its selectivity for the N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide receptor, which allows for the specific targeting of this receptor without affecting other receptor systems. In addition, this compound has been extensively studied in preclinical models, which provides a wealth of information on its pharmacological properties and potential therapeutic applications. However, one of the limitations of CGP 49823 is its low solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of CGP 49823, including the development of more potent and selective N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide receptor antagonists, the investigation of its potential therapeutic applications in human clinical trials, and the exploration of its effects on other physiological systems beyond pain and anxiety. In addition, the use of CGP 49823 in combination with other drugs or therapies may enhance its therapeutic efficacy and broaden its potential applications.
科学的研究の応用
CGP 49823 has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. Preclinical studies have demonstrated that this compound is effective in reducing pain in animal models of acute and chronic pain, including inflammatory pain, neuropathic pain, and cancer pain. In addition, CGP 49823 has been shown to have anxiolytic and anti-inflammatory effects, which may contribute to its potential therapeutic benefits.
特性
IUPAC Name |
2-[benzenesulfonyl(cyclohexyl)amino]-N-(furan-2-ylmethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c22-19(20-14-17-10-7-13-25-17)15-21(16-8-3-1-4-9-16)26(23,24)18-11-5-2-6-12-18/h2,5-7,10-13,16H,1,3-4,8-9,14-15H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSMKQXMOSNVFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzenesulfonyl-cyclohexyl-amino)-N-furan-2-ylmethyl-acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。